Cddo-tfea
CAS No.: 932730-52-4
Cat. No.: VC0005402
Molecular Formula: C33H43F3N2O3
Molecular Weight: 572.7 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 932730-52-4 |
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Molecular Formula | C33H43F3N2O3 |
Molecular Weight | 572.7 g/mol |
IUPAC Name | (4aS,6aR,6bS,8aR,12aS,14aR,14bS)-11-cyano-2,2,6a,6b,9,9,12a-heptamethyl-10,14-dioxo-N-(2,2,2-trifluoroethyl)-1,3,4,5,6,7,8,8a,14a,14b-decahydropicene-4a-carboxamide |
Standard InChI | InChI=1S/C33H43F3N2O3/c1-27(2)10-12-32(26(41)38-18-33(34,35)36)13-11-31(7)24(20(32)16-27)21(39)14-23-29(5)15-19(17-37)25(40)28(3,4)22(29)8-9-30(23,31)6/h14-15,20,22,24H,8-13,16,18H2,1-7H3,(H,38,41)/t20-,22-,24-,29-,30+,31+,32-/m0/s1 |
Standard InChI Key | UBRASLQCAYTTEB-KPOXMGGZSA-N |
Isomeric SMILES | C[C@@]12CC[C@]3(CCC(C[C@H]3[C@H]1C(=O)C=C4[C@]2(CC[C@@H]5[C@@]4(C=C(C(=O)C5(C)C)C#N)C)C)(C)C)C(=O)NCC(F)(F)F |
SMILES | CC1(CCC2(CCC3(C(C2C1)C(=O)C=C4C3(CCC5C4(C=C(C(=O)C5(C)C)C#N)C)C)C)C(=O)NCC(F)(F)F)C |
Canonical SMILES | CC1(CCC2(CCC3(C(C2C1)C(=O)C=C4C3(CCC5C4(C=C(C(=O)C5(C)C)C#N)C)C)C)C(=O)NCC(F)(F)F)C |
Appearance | Assay:≥95%A crystalline solid |
Chemical Structure and Physicochemical Properties
CDDO-TFEA (2-cyano-3,12-dioxo-N-(2,2,2-trifluoroethyl)-oleana-1,9(11)-dien-28-oic acid amide) is a semi-synthetic compound derived from the natural triterpenoid oleanolic acid. Its structure includes a cyano-enone moiety and a trifluoroethylamide group, which confer enhanced electrophilicity and stability compared to earlier CDDO derivatives like CDDO-methyl ester (CDDO-Me) .
Molecular Characteristics
The molecular formula of CDDO-TFEA is C₃₃H₄₃F₃N₂O₃, with a molecular weight of 572.7 g/mol . The compound’s solubility profile varies across solvents:
Its crystalline solid form remains stable at -20°C, ensuring long-term storage viability . The SMILES notation (C[C@@]12CC[C@]3(CCC(C[C@H]3[C@H]1C(=O)C=C4[C@]2(CC[C@@H]5[C@@]4(C=C(C(=O)C5(C)C)C#N)C)C)(C)C)C(=O)NCC(F)(F)F
) and InChI key (UBRASLQCAYTTEB-KPOXMGGZSA-N
) provide precise stereochemical details, critical for synthetic reproducibility .
Mechanism of Action: Dual Targeting of NRF2 and BACH1
CDDO-TFEA’s therapeutic effects stem from its dual modulation of the NRF2/ARE (antioxidant response element) pathway and inhibition of BACH1, a transcriptional repressor of heme oxygenase-1 (HMOX1).
NRF2/ARE Pathway Activation
Under basal conditions, NRF2 is sequestered in the cytoplasm by KEAP1 (Kelch-like ECH-associated protein 1), which promotes its ubiquitination and proteasomal degradation. CDDO-TFEA modifies reactive cysteine residues on KEAP1, disrupting this interaction and allowing NRF2 to translocate to the nucleus . Once activated, NRF2 binds to AREs, upregulating genes such as:
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NAD(P)H quinone oxidoreductase 1 (NQO1): Enhances cellular detoxification.
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Heme oxygenase-1 (HMOX1): Degrades pro-oxidant heme into antioxidant biliverdin.
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Glutathione reductase: Maintains reduced glutathione pools .
In NSC-34 motor neurons expressing mutant SOD1 (a model of ALS), CDDO-TFEA increased nuclear NRF2 levels by 2.5-fold and boosted NQO1 and HMOX1 expression by 3–4-fold, mitigating oxidative damage .
BACH1 Inhibition
Unlike its parent compound CDDO, CDDO-TFEA uniquely targets BACH1, a repressor of HMOX1 transcription. By reducing BACH1’s nuclear localization and promoting its cytoplasmic accumulation, CDDO-TFEA derepresses HMOX1, amplifying antioxidant responses independently of NRF2 . In lung cancer cells, this mechanism reduced invasiveness by 40–60% in a BACH1-dependent manner, highlighting its potential in oncology .
Preclinical Efficacy in Neurodegenerative Diseases
Huntington’s Disease
In N171-82Q transgenic mice (a Huntington’s disease model), oral CDDO-TFEA administration (30–100 mg/kg/day) yielded dose-dependent benefits:
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Motor Coordination: Rotarod performance improved by 35% at 12 weeks.
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Survival: Median lifespan increased by 17.6 days (22% extension vs. controls).
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Neuropathology: Striatal atrophy was reduced by 30%, and brown adipose tissue vacuolation (a marker of metabolic dysfunction) decreased by 50% .
These effects correlated with elevated NQO1 and GST3a mRNA levels in the striatum (2.8–3.5-fold) and reduced 3-nitrotyrosine (a marker of oxidative stress) by 45% .
Amyotrophic Lateral Sclerosis
In G93A SOD1 mice (an ALS model), CDDO-TFEA delayed disease onset by 14 days and extended survival by 18 days. Spinal cord neurons showed a 3-fold increase in nuclear NRF2, alongside upregulated glutathione reductase activity, which neutralized reactive oxygen species .
Pharmacokinetics and Tissue Distribution
CDDO-TFEA’s trifluoroethylamide group enhances its pharmacokinetic profile:
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Brain Penetration: Brain-to-plasma ratio of 0.8–1.2 in mice, surpassing CDDO-Me (0.3–0.5) .
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Metabolism: Primarily hepatic, with cytochrome P450-mediated oxidation generating inactive metabolites.
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Half-Life: Approximately 6–8 hours in rodents, supporting once-daily dosing .
A study in N171-82Q mice revealed striatal CDDO-TFEA concentrations of 120 ng/g after 30 days of dietary administration, sufficient to sustain NRF2 activation .
Therapeutic Implications and Future Directions
Neuroprotection
CDDO-TFEA’s ability to cross the blood-brain barrier and upregulate endogenous antioxidants positions it as a candidate for:
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Parkinson’s Disease: Preclinical models show NRF2 activation reduces α-synuclein aggregation.
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Multiple Sclerosis: In experimental autoimmune encephalomyelitis (EAE) mice, CDDO-TFEA reduced Th17 cytokines (IL-17, IL-6) by 50–70% and delayed paralysis onset .
Oncology
By dual-targeting NRF2 and BACH1, CDDO-TFEA may counteract tumor metastasis and chemotherapy resistance. In vitro, it inhibited lung cancer cell invasion by 60% at 100 nM, a effect absent in BACH1-knockout cells .
Clinical Development
While CDDO-TFEA remains preclinical, its analog CDDO-Me (bardoxolone methyl) has advanced to Phase III trials for chronic kidney disease. Lessons from these trials—particularly managing off-target effects like albuminuria—will inform CDDO-TFEA’s translational path .
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